1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole
CAS No.:
Cat. No.: VC13577524
Molecular Formula: C10H13F3N2Si
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F3N2Si |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | trimethyl-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethynyl]silane |
| Standard InChI | InChI=1S/C10H13F3N2Si/c1-15-8(5-6-16(2,3)4)7-9(14-15)10(11,12)13/h7H,1-4H3 |
| Standard InChI Key | VHMFMRKIIOXVOW-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C(F)(F)F)C#C[Si](C)(C)C |
| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)C#C[Si](C)(C)C |
Introduction
1-Methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceutical and chemical research. This compound is specifically designed for laboratory use and is characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl moiety attached to the pyrazole ring.
Synthesis and Applications
The synthesis of 1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves advanced organic chemistry techniques, such as cross-coupling reactions or the use of specific reagents to introduce the trimethylsilyl ethynyl group. This compound is primarily used in research settings for its potential in developing new materials or pharmaceuticals.
Hazard Information
As with many laboratory chemicals, handling 1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole requires caution. Although specific hazard statements for this compound are not detailed, compounds with similar structures can be hazardous if not handled properly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume